molecular formula C13H9F3O2S2 B3017849 3-{[3-(Trifluoromethyl)benzyl]sulfanyl}-2-thiophenecarboxylic acid CAS No. 251096-78-3

3-{[3-(Trifluoromethyl)benzyl]sulfanyl}-2-thiophenecarboxylic acid

Cat. No.: B3017849
CAS No.: 251096-78-3
M. Wt: 318.33
InChI Key: FLNQMEYIAHXFLL-UHFFFAOYSA-N
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Description

3-{[3-(Trifluoromethyl)benzyl]sulfanyl}-2-thiophenecarboxylic acid is a thiophene-based carboxylic acid derivative featuring a trifluoromethyl-substituted benzylsulfanyl group at the 3-position of the thiophene ring. This compound combines the electron-withdrawing properties of the trifluoromethyl group with the aromatic and sulfur-rich thiophene scaffold, making it a candidate for applications in medicinal chemistry, material science, and agrochemical research. Its molecular structure (C₁₃H₁₀F₃O₂S₂) includes a thiophene core functionalized with a carboxylic acid group (at position 2) and a sulfanyl-linked 3-(trifluoromethyl)benzyl substituent (at position 3). The presence of fluorine atoms enhances metabolic stability and lipophilicity, which are critical for bioavailability in drug design .

Properties

IUPAC Name

3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3O2S2/c14-13(15,16)9-3-1-2-8(6-9)7-20-10-4-5-19-11(10)12(17)18/h1-6H,7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLNQMEYIAHXFLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CSC2=C(SC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3-(Trifluoromethyl)benzyl]sulfanyl}-2-thiophenecarboxylic acid typically involves the following steps:

    Formation of the Benzyl Sulfanyl Intermediate: The initial step involves the reaction of 3-(trifluoromethyl)benzyl chloride with sodium sulfide to form 3-(trifluoromethyl)benzyl sulfide.

    Coupling with Thiophene Derivative: The benzyl sulfide intermediate is then coupled with a thiophene derivative, such as 2-thiophenecarboxylic acid, under appropriate conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{[3-(Trifluoromethyl)benzyl]sulfanyl}-2-thiophenecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-{[3-(Trifluoromethyl)benzyl]sulfanyl}-2-thiophenecarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism by which 3-{[3-(Trifluoromethyl)benzyl]sulfanyl}-2-thiophenecarboxylic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activities or receptor binding. Further research is needed to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Substituents/Functional Groups Key Properties/Applications Reference
3-{[3-(Trifluoromethyl)benzyl]sulfanyl}-2-thiophenecarboxylic acid C₁₃H₁₀F₃O₂S₂ 340.34 -COOH (position 2), -S-CH₂-C₆H₄-CF₃ (position 3) High lipophilicity, potential kinase inhibition
3-(Trifluoromethyl)-2-thiophenecarboxylic acid C₆H₃F₃O₂S 196.14 -COOH (position 2), -CF₃ (position 3) Intermediate for fluorinated pharmaceuticals
3-[(Benzylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid C₁₇H₁₄O₃S 314.36 -COOH (position 2), -CH₂-S-CH₂-C₆H₅ (position 3) Anti-inflammatory activity
Methyl 3-({2-[(2-aminophenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate C₁₄H₁₄N₂O₃S₂ 322.41 -COOCH₃ (position 2), -NH-C(O)-S-C₆H₄-NH₂ Protease inhibition, crystallography studies

Key Differences and Implications

(a) Substituent Effects on Reactivity and Bioactivity

  • Trifluoromethyl vs. Methyl/Benzyl Groups : The trifluoromethyl group in the target compound increases electron-withdrawing effects compared to methyl or benzyl groups in analogues (e.g., 3-[(benzylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid). This enhances resistance to oxidative metabolism, as seen in fluorinated drug candidates .
  • Sulfanyl Linker Position: The sulfanyl group in the target compound is directly bonded to the thiophene ring, unlike derivatives like methyl 3-({2-[(2-aminophenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate, where the sulfanyl group is part of an acetylated side chain. This structural difference may influence binding to sulfur-dependent enzymes or receptors .

(b) Solubility and Crystallinity

  • The carboxylic acid group in the target compound improves aqueous solubility compared to ester derivatives (e.g., methyl thiophenecarboxylates). However, the trifluoromethylbenzyl group introduces significant hydrophobicity, requiring formulation optimization for drug delivery .
  • Crystallographic studies of similar compounds (e.g., 2-(5-fluoro-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid) reveal that carboxyl groups participate in hydrogen-bonded dimers, which stabilize crystal packing. This property is critical for X-ray structure determination .

Pharmacological Potential

  • Target Compound: Preliminary docking studies suggest affinity for kinase ATP-binding pockets due to the planar thiophene ring and sulfanyl group’s hydrogen-bonding capacity. No in vivo data are available yet.
  • Analogues: 3-(Trifluoromethyl)-2-thiophenecarboxylic acid is a known intermediate in COX-2 inhibitor synthesis . Benzofuran derivatives (e.g., 3-[(benzylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid) exhibit anti-inflammatory activity via NF-κB pathway modulation .

Biological Activity

3-{[3-(Trifluoromethyl)benzyl]sulfanyl}-2-thiophenecarboxylic acid (CAS Number: 345988-07-0) is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer activities, supported by case studies and research findings.

The molecular formula of this compound is C13H9F3O2S2, with a molecular weight of approximately 307.34 g/mol. The compound features a thiophene ring, which is known for its biological relevance, particularly in medicinal chemistry.

PropertyValue
Molecular FormulaC13H9F3O2S2
Molecular Weight307.34 g/mol
Density1.5 g/cm³
Boiling Point402 °C
Melting PointNot available

Antibacterial Activity

Research has indicated that compounds containing thiophene and sulfur moieties exhibit significant antibacterial properties. A study evaluated the antibacterial activity of various derivatives against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound exhibited moderate to strong inhibition zones against these pathogens.

  • Case Study : A synthesis of derivatives from thiophenecarboxylic acid showed promising antibacterial activity against E. coli and Klebsiella pneumoniae, suggesting that modifications in the structure can enhance efficacy .

Antifungal Activity

The antifungal properties of this compound have also been explored. In vitro studies have shown its effectiveness against various fungal strains, including Candida albicans. The mechanism appears to involve disruption of the fungal cell membrane integrity.

  • Research Findings : The compound was tested alongside standard antifungal agents, revealing synergistic effects when combined with azoles, enhancing overall antifungal activity .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been investigated through assays measuring the inhibition of pro-inflammatory cytokines. It was found to significantly reduce levels of TNF-alpha and IL-6 in cell cultures treated with lipopolysaccharides (LPS).

  • Case Study : In a model of acute inflammation, administration of the compound resulted in reduced paw edema in mice, indicating its potential as an anti-inflammatory agent .

Anticancer Activity

Recent studies have also focused on the anticancer properties of this compound. Preliminary results suggest that it may induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

  • Research Findings : The compound demonstrated dose-dependent cytotoxicity in cancer cell lines, with mechanisms involving caspase activation and mitochondrial membrane potential disruption .

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